molecular formula C21H20ClFN2O2 B279483 N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(4-pyridinylmethyl)amine

N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(4-pyridinylmethyl)amine

Katalognummer B279483
Molekulargewicht: 386.8 g/mol
InChI-Schlüssel: XRTXMSZWVXJVID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(4-pyridinylmethyl)amine, commonly known as CFM-2, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. CFM-2 is a selective antagonist for the μ-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain.

Wirkmechanismus

CFM-2 acts as a selective antagonist for the μ-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. By blocking the μ-opioid receptor, CFM-2 reduces the activity of the reward pathway, which is responsible for the reinforcing effects of drugs of abuse. CFM-2 also reduces the activity of the pain pathway, which is responsible for the perception of pain.
Biochemical and Physiological Effects
CFM-2 has been shown to have a number of biochemical and physiological effects. It reduces the release of dopamine in the brain, which is responsible for the reinforcing effects of drugs of abuse. CFM-2 also reduces the activity of the pain pathway by blocking the μ-opioid receptor. CFM-2 has been shown to be well-tolerated and does not produce significant side effects.

Vorteile Und Einschränkungen Für Laborexperimente

CFM-2 has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. CFM-2 is also selective for the μ-opioid receptor, which allows for the study of the specific effects of blocking this receptor. However, CFM-2 has limitations as well. It is not effective in reducing all types of pain and may not be effective in all animal models of addiction and depression.

Zukünftige Richtungen

There are several future directions for the study of CFM-2. One potential direction is the development of analogs of CFM-2 with improved potency and selectivity. Another direction is the study of the long-term effects of CFM-2 on addiction and depression. Additionally, the use of CFM-2 in combination with other drugs may enhance its therapeutic effects. Finally, the study of the effects of CFM-2 on other biological pathways may reveal additional therapeutic applications for this molecule.
Conclusion
CFM-2 is a small molecule that has potential therapeutic applications in the treatment of pain, addiction, and depression. Its selective antagonism of the μ-opioid receptor has been shown to be effective in reducing pain and the rewarding effects of drugs of abuse. CFM-2 has several advantages for lab experiments, including its ease of synthesis and selectivity for the μ-opioid receptor. However, further research is needed to fully understand the potential therapeutic applications of CFM-2 and its limitations.

Synthesemethoden

The synthesis of CFM-2 involves several steps, including the protection of the amine group, the coupling of the pyridine ring, and the deprotection of the amine group. The final product is obtained through a palladium-catalyzed coupling reaction between the protected amine and the 2-chloro-4-fluorobenzyl ether. The synthesis of CFM-2 has been optimized to achieve high yields and purity.

Wissenschaftliche Forschungsanwendungen

CFM-2 has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and depression. It has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. CFM-2 has also been shown to reduce the rewarding effects of opioids and cocaine, suggesting its potential use in the treatment of addiction. Additionally, CFM-2 has been shown to have antidepressant-like effects in animal models of depression.

Eigenschaften

Molekularformel

C21H20ClFN2O2

Molekulargewicht

386.8 g/mol

IUPAC-Name

N-[[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine

InChI

InChI=1S/C21H20ClFN2O2/c1-26-21-10-16(13-25-12-15-6-8-24-9-7-15)2-5-20(21)27-14-17-3-4-18(23)11-19(17)22/h2-11,25H,12-14H2,1H3

InChI-Schlüssel

XRTXMSZWVXJVID-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OCC3=C(C=C(C=C3)F)Cl

Kanonische SMILES

COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OCC3=C(C=C(C=C3)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.